molecular formula C11H9Cl2N B1296148 4,7-Dichloro-2,8-dimethylquinoline CAS No. 21728-15-4

4,7-Dichloro-2,8-dimethylquinoline

Cat. No. B1296148
CAS RN: 21728-15-4
M. Wt: 226.1 g/mol
InChI Key: FGFQQASKLBXKQZ-UHFFFAOYSA-N
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Description

4,7-Dichloro-2,8-dimethylquinoline is a chemical compound that belongs to the quinoline family, characterized by a heterocyclic aromatic structure. Quinolines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and antimicrobial agents. The specific substitution pattern of chloro and methyl groups on the quinoline core of this compound may influence its chemical reactivity and physical properties, making it a compound of interest for various chemical studies and potential pharmaceutical applications.

Synthesis Analysis

The synthesis of quinoline derivatives, including those with specific substitutions like this compound, often involves multi-step reactions starting from simpler precursors. For instance, a general synthesis approach for 4-substituted quinolines has been developed, which could potentially be adapted for the synthesis of this compound. This method starts with a common intermediate, 5,8-dimethyl-6-nitro-4-quinolone, and involves the introduction of various substituents, including chloro groups, to the quinoline core . Although the specific synthesis of this compound is not detailed, the methodologies described could be relevant for its preparation.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the structure of 5,8-dimethyl-6-nitro-4-quinolone, a potential precursor to this compound, has been confirmed by this technique . Additionally, the crystal structures of related compounds, such as 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, have been solved, providing insights into the conformation and intermolecular interactions of quinoline derivatives .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including substitutions at different positions on the ring. For instance, the chloro group in the 7-position of 4-amino-7-chloroquinolines can be substituted using amino alcohols, leading to novel analogues . This suggests that the chloro groups in this compound may also be reactive and amenable to substitution reactions, which could be used to generate a range of derivatives for further study or application.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure, including the nature and position of substituents. For example, the introduction of tert-butyl groups and a chloroquinoline moiety into a tropolone derivative has been studied, and the structural characteristics of the resulting compound were analyzed using quantum chemical methods . Such analyses can provide valuable information about the stability, reactivity, and potential intermolecular interactions of this compound, although specific data on this compound are not provided in the papers.

Scientific Research Applications

Inclusion in Polyhalomethanes

The inclusion properties of 4,7-Dichloro-2,8-dimethylquinoline and its derivatives in polyhalomethanes have been explored. Research has shown that these compounds exhibit unique molecular packing and crystal energies, emphasizing their potential in crystal engineering and material science applications (Ashmore et al., 2006).

Synthesis for Medical and Industrial Applications

Studies on the synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde have highlighted its importance in the preparation of analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. Its potential as an anticancer agent and activity against HIV virus in in vitro researches has also been investigated, showcasing its broad applicability in various fields (Aydemir & Kaban, 2018).

Alzheimer's Disease Research

The compound has been studied in the context of Alzheimer's disease, particularly for targeting amyloid β. Initial studies suggested improvements in cognitive function, although larger-scale clinical trials did not find a significant effect on amyloid plaque burden. This has prompted further investigation into its complex mechanism of action in neurodegenerative diseases (Villemagne et al., 2017).

Copper(II) Binding and Neurodegenerative Treatment

This compound has been researched for its ability to bind Copper(II) ions, an action that is believed to be crucial in the treatment of neurodegenerative diseases like Alzheimer's. Studies have focused on the solution chemistry and structural dynamics of this binding, which could inform the development of more effective treatments for such diseases (Summers et al., 2020).

Antitumor and Antileishmanial Applications

Research into the synthesis of derivatives of this compound has revealed promising applications in antitumor and antileishmanial drugs. These compounds have shown efficacy against various human cancer cell lines and infectious agents, indicating their potential in chemotherapy and infectious disease treatment (Carmo et al., 2011).

Safety and Hazards

4,7-Dichloro-2,8-dimethylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1. It is toxic if swallowed and causes serious eye damage. It is also hazardous to the aquatic environment with long-lasting effects .

properties

IUPAC Name

4,7-dichloro-2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N/c1-6-5-10(13)8-3-4-9(12)7(2)11(8)14-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFQQASKLBXKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=C(C2=N1)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280967
Record name 4,7-Dichloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21728-15-4
Record name 21728-15-4
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Record name 4,7-Dichloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21728-15-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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